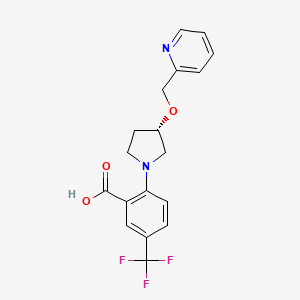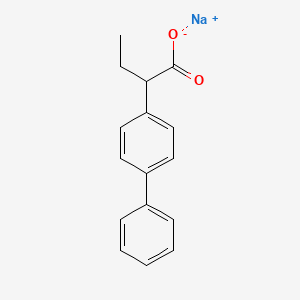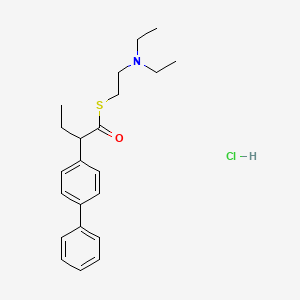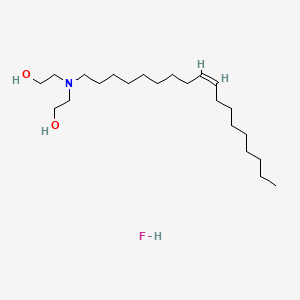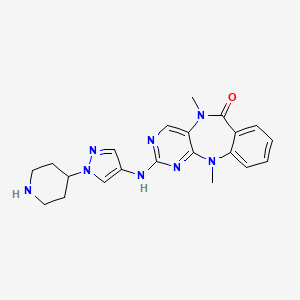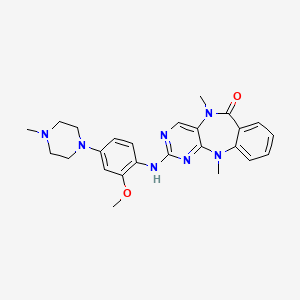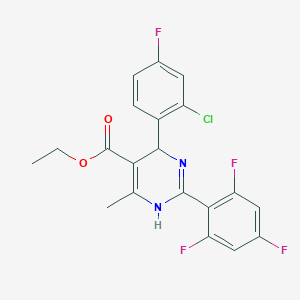
5-Pyrimidinecarboxylic acid, 4-(2-chloro-4-fluorophenyl)-1,4-dihydro-6-methyl-2-(2,4,6-trifluorophenyl)-, ethyl ester, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z060228 is an potent anti-HBV inhibitor. The HBV DNA replication in the supernatants of the HepG2.2.15 cells was effectively inhibited by Z060228. Z060228 exhibited effects on the self-assembly of Cp149. SEC data revealed that Z060228 altered the equilibrium (a state of stability) of Cp149 assembly. Z060228 could prevent Cp149 from self-assembling to the correct core particles. Z060228 was demonstrated to be a potential capsid targeting anti-HBV drug candidate.
Scientific Research Applications
Molecular Structure and Supramolecular Aggregation
- The molecular structure and supramolecular aggregation of thiazolopyrimidine derivatives, which are structurally related to the compound , have been extensively studied. Researchers have observed that by varying substituents at specific positions in the molecular scaffold, significant differences in intermolecular interaction patterns can be achieved. These compounds show a controlled packing feature, influenced by various weak interactions like C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).
Crystal Structure and Quantum Chemical Calculations
- The crystal structure and quantum chemical calculations of pyrimidine derivatives, closely related to the chemical in focus, have been analyzed. These studies involve single crystal X-ray diffraction and computations using Ab Initio & DFT methods. The findings help in understanding the stability of the crystal packing, with weak but significant interactions such as C–H···O, C–H···N, C–F···π, and π–π playing a crucial role. Furthermore, the role of specific atoms, especially donor/acceptor groups in intermolecular interactions, was elucidated through Mulliken charge distributions (Gandhi et al., 2016).
Synthesis of Trifluoromethylated Analogues
- Research into the synthesis of trifluoromethylated analogues of dihydroorotic acid, which are structurally akin to the chemical , has revealed that these compounds can be synthesized through Michael-like 1,4-conjugate hydrocyanation reactions. The crystal state of these molecules shows an orthogonal intramolecular C–F···C=O interaction, indicating a potential for structural stabilization (Sukach et al., 2015).
Pharmacologically Relevant Compounds Synthesis
- The synthesis and structure of pharmacologically relevant compounds, containing pyrimidine moieties similar to the compound in focus, have been detailed. Studies have reported the synthesis of specific compounds with significant structural detailing, highlighting the diastereoselectivity and absolute stereochemistry of these molecules, which are crucial for their pharmacological properties (Butters et al., 2001).
properties
CAS RN |
1005459-82-4 |
|---|---|
Product Name |
5-Pyrimidinecarboxylic acid, 4-(2-chloro-4-fluorophenyl)-1,4-dihydro-6-methyl-2-(2,4,6-trifluorophenyl)-, ethyl ester, (4R)- |
Molecular Formula |
C20H15ClF4N2O2 |
Molecular Weight |
426.7956 |
IUPAC Name |
ethyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H15ClF4N2O2/c1-3-29-20(28)16-9(2)26-19(17-14(24)7-11(23)8-15(17)25)27-18(16)12-5-4-10(22)6-13(12)21/h4-8,18H,3H2,1-2H3,(H,26,27)/t18-/m0/s1 |
InChI Key |
KJMMHIXCAAJWNO-SFHVURJKSA-N |
SMILES |
CC1=C(C(OCC)=O)[C@H](C2=C(Cl)C=C(F)C=C2)N=C(C3=C(F)C=C(F)C=C3F)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Z060228; Z-060228; Z 060228. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



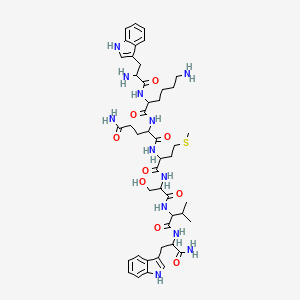
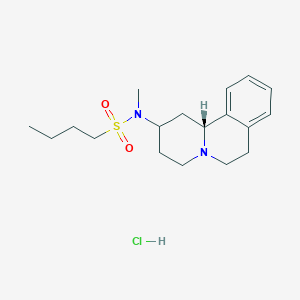
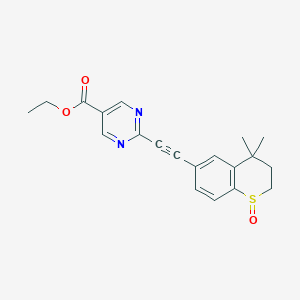
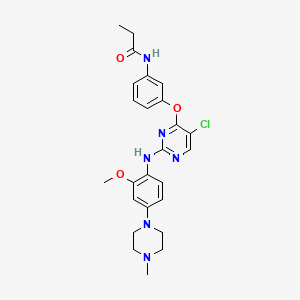
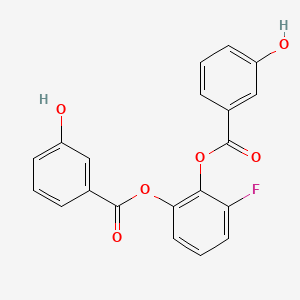
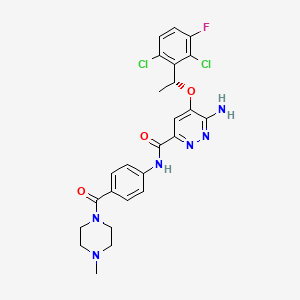
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
